6-(4-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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Description
6-(4-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C17H19N9 and its molecular weight is 349.402. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with its target, CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest . The compound also induces apoptosis within cells .
Biochemical Pathways
The compound’s action affects the cell cycle regulation pathway. By inhibiting CDK2, it disrupts the transition from the G1 phase to the S phase of the cell cycle . This disruption leads to cell cycle arrest and apoptosis .
Result of Action
The compound’s action results in significant cytotoxic effects against various cancer cell lines . It has been observed to increase the activity of proapoptotic proteins such as caspase-3 and Bax, while decreasing the activity of anti-apoptotic protein Bcl-2 . This leads to the induction of apoptosis within cells .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors These can include the presence of other drugs, the pH of the environment, and the presence of certain enzymes or proteins.
Properties
IUPAC Name |
6-[4-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N9/c1-12-9-13-16(21-12)17(19-10-18-13)25-6-2-5-24(7-8-25)15-4-3-14-22-20-11-26(14)23-15/h3-4,9-11,21H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFGKTRZQJHSPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC=N2)N3CCCN(CC3)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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